molecular formula C8H10F3N B2982614 4-(Trifluoromethyl)cyclohexanecarbonitrile CAS No. 1342657-69-5

4-(Trifluoromethyl)cyclohexanecarbonitrile

Cat. No.: B2982614
CAS No.: 1342657-69-5
M. Wt: 177.17
InChI Key: RQPXHDMPBNDCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)cyclohexanecarbonitrile is an organic compound with the molecular formula C8H10F3N It features a cyclohexane ring substituted with a trifluoromethyl group and a nitrile group at the 4-position

Synthetic Routes and Reaction Conditions:

  • Halogenation and Nitrile Formation:

  • Cycloaddition Reactions: Another method involves cycloaddition reactions where a suitable trifluoromethyl-containing reagent reacts with a nitrile precursor to form the desired compound.

Industrial Production Methods: Industrial production typically involves large-scale halogenation and nitrile formation reactions under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry may also be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: Substitution reactions can introduce various functional groups at different positions on the cyclohexane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are commonly used for reduction.

  • Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Trifluoromethylcyclohexanecarboxylic acid or trifluoromethylcyclohexanone.

  • Reduction: 4-(Trifluoromethyl)cyclohexylamine.

  • Substitution: Various halogenated or alkylated derivatives.

Scientific Research Applications

4-(Trifluoromethyl)cyclohexanecarbonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.

  • Medicine: Its derivatives may have potential as pharmaceutical intermediates or active pharmaceutical ingredients.

  • Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(Trifluoromethyl)cyclohexanecarbonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzonitrile: Similar structure but with a benzene ring instead of cyclohexane.

  • 4-(Trifluoromethyl)pyridine: Contains a pyridine ring instead of cyclohexane.

  • 4-(Trifluoromethyl)aniline: Contains an amino group instead of a nitrile group.

Uniqueness: 4-(Trifluoromethyl)cyclohexanecarbonitrile is unique due to its cyclohexane ring, which imparts different chemical and physical properties compared to its benzene or pyridine counterparts. Its trifluoromethyl group enhances its reactivity and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

4-(trifluoromethyl)cyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h6-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPXHDMPBNDCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.